Home > Products > Screening Compounds P146665 > 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea - 32585-53-8

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Catalog Number: EVT-2810033
CAS Number: 32585-53-8
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-N-Hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824)

Compound Description: NVP-LAQ824 is a potent histone deacetylase (HDAC) inhibitor [] with in vivo antitumor activity. [] It exhibited an IC50 of less than 400 nM in a partially purified enzyme assay. [] NVP-LAQ824 entered human clinical trials in 2002. []

Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224)

Compound Description: CA224 is a nonplanar analogue of fascaplysin that specifically inhibits Cdk4-cyclin D1 and tubulin polymerization. [] It induces cell cycle arrest at both the G0/G1 and G2/M phases. [] CA224 exhibits in vivo anticancer activity and has a favorable therapeutic window. []

Compound Description: PSNCBAM-1 acts as a negative allosteric modulator of the cannabinoid CB1 receptor. [, ] It exhibits hypophagic effects in vivo [] and has shown potential as a therapeutic alternative to orthosteric CB1 antagonists/inverse agonists. []

Overview

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a compound that belongs to the class of ureas, which are characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms. This specific compound features a 4-chlorophenyl group and an indole-derived ethyl moiety, indicating potential biological activity. The presence of the indole structure suggests possible interactions with biological targets, particularly in medicinal chemistry.

Source and Classification

This compound can be classified as an aryl urea due to its structural components. Ureas are often explored for their pharmacological properties, including anticancer and antimicrobial activities. The specific combination of a chlorophenyl group and an indole structure may enhance its bioactivity, making it a subject of interest in drug discovery and development.

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves several steps:

  1. Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 2-(1H-indol-3-yl)ethanamine.
  2. Reaction Conditions: The reaction is generally conducted under mild conditions, often in the presence of a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
  3. Purification: Post-reaction, the product is purified using techniques such as recrystallization or column chromatography to isolate the desired compound from unreacted materials and by-products.

Technical details may include monitoring the reaction progress using Thin Layer Chromatography (TLC) and confirming product formation via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Molecular Structure Analysis

The molecular structure of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can be represented as follows:

  • Molecular Formula: C16H16ClN3O
  • Molecular Weight: Approximately 303.77 g/mol
  • Structural Features:
    • A urea functional group (-NH-CO-NH-)
    • A chlorinated phenyl ring
    • An ethyl chain linked to an indole moiety

The structural analysis can be confirmed through spectroscopic techniques such as Infrared Spectroscopy (IR), NMR, and X-ray crystallography if available .

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, leading to the formation of amines and carbonic acid derivatives.
  2. Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for further derivatization.
  3. Condensation Reactions: The compound can react with isothiocyanates or other electrophiles to form thiourea derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to explore its mechanism of action .

Mechanism of Action

The mechanism of action for 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is likely related to its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways.

  1. Target Interaction: The indole moiety may interact with specific receptors or enzymes, potentially influencing pathways related to cancer cell proliferation or apoptosis.
  2. Biological Activity: Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating that this compound may also possess similar properties.

Data supporting these interactions would typically come from in vitro assays evaluating cell viability and mechanism studies using molecular docking simulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary based on purity but is generally around 150-160 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data on these properties can be determined through standard laboratory methods including solubility tests and thermal analysis .

Applications

The applications of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea are primarily in scientific research:

  1. Pharmaceutical Development: Investigated for potential anticancer properties due to its structural similarity to known therapeutic agents.
  2. Biological Research: Used in studies examining enzyme inhibition or receptor binding affinities, contributing to understanding cellular mechanisms in cancer biology.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Synthetic Methodologies for 1-(4-Chlorophenyl)-3-[2-(1H-Indol-3-yl)ethyl]urea Derivatives

Design Rationale for Hybrid Urea-Indole Scaffolds in Medicinal Chemistry

The strategic integration of urea and indole pharmacophores represents a sophisticated approach in modern drug design, aimed at creating hybrid molecules with enhanced biological targeting capabilities. The compound 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea exemplifies this rational design philosophy, combining two structurally and functionally distinct motifs into a single molecular entity. The indole moiety, a privileged scaffold in medicinal chemistry, provides a planar heteroaromatic system capable of diverse interactions with biological targets, particularly through π-π stacking, hydrophobic contacts, and hydrogen bonding via its N-H group. This moiety is prevalent in neurotransmitters (e.g., serotonin) and numerous bioactive natural products, conferring inherent "drug-likeness" and membrane permeability [5].

Conversely, the 4-chlorophenyl urea segment introduces a hydrogen-bonding domain with dual donor-acceptor capacity (N-H and C=O groups), complemented by the electron-withdrawing chlorine atom that enhances both binding affinity and metabolic stability. The chlorophenyl group specifically facilitates interactions with hydrophobic pockets in target proteins while modulating electron density across the phenyl ring. This hybrid architecture enables simultaneous engagement with multiple binding sites on biological targets, potentially leading to improved selectivity and potency compared to simpler analogues. Computational studies indicate that the ethylene spacer between the indole and urea units provides optimal conformational flexibility, allowing the molecule to adopt bioactive conformations while maintaining appropriate distance between pharmacophoric elements [2].

Table 1: Key Pharmacophoric Elements in Hybrid Urea-Indole Design

Structural ComponentRole in Molecular DesignContribution to Bioactivity
Indole heterocyclePrivileged scaffold providing aromatic interactionsEnables π-stacking with receptor residues; Membrane permeability enhancement
Urea linkageHydrogen-bonding domainDual H-bond donor/acceptor capability; Molecular recognition specificity
4-Chlorophenyl groupHydrophobic/electronic modulatorHydrophobic pocket penetration; Enhanced binding affinity through halogen bonding
Ethylene spacerConformational linkerOptimal distance (∼6.0 Å) between pharmacophores; Enhanced target complementarity

Optimization of Isocyanate-Amine Coupling Reactions for Urea Bond Formation

The central urea linkage in 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is most efficiently constructed through the reaction of 4-chlorophenyl isocyanate with 2-(1H-indol-3-yl)ethan-1-amine. This direct coupling approach exemplifies the convergent synthesis strategy for unsymmetrical ureas, requiring precise optimization to maximize yield and purity while minimizing side reactions. The reaction proceeds through nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate, forming a carbamic acid intermediate that spontaneously loses water to yield the stable urea bond [5].

Extensive optimization studies reveal that solvent selection critically influences reaction efficiency. Chloroform emerges as the optimal solvent, providing excellent solubility for both reactants while facilitating water removal. Temperature control between 55-65°C balances reaction kinetics against thermal decomposition of sensitive intermediates. Elevated temperatures (>75°C) promote dimerization of the isocyanate to uretidinediones, while temperatures below 40°C result in unacceptably slow reaction rates. Catalyst screening demonstrates that tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction but introduce metal contamination concerns for pharmaceutical applications, favoring uncatalyzed protocols despite marginally longer reaction times (14-18 hours) .

Stoichiometric optimization established a slight excess of isocyanate (1.05-1.15 equivalents) relative to the indolylethylamine as optimal, compensating for trace moisture while minimizing residual isocyanate in the product mixture. Under these conditions, isolated yields typically reach 80-91% with HPLC purity >97%. The scalability of this method has been demonstrated at multi-gram scale, with the crystalline product readily purified by recrystallization from ethanol/water mixtures. This robust methodology provides significant advantages over alternative urea-forming reactions such as the Curtius rearrangement or phosgene-mediated routes, which present safety concerns and functional group incompatibilities [5].

Table 2: Optimization Parameters for Urea Bond Formation

Reaction ParameterOptimal ConditionsSuboptimal ConditionsImpact on Yield/Purity
SolventChloroformTetrahydrofuran, DimethylformamideChloroform provides 85-91% yield vs. 65-75% in polar aprotic solvents
Temperature60°C (±5°C)<40°C or >75°C60°C balances kinetics vs. decomposition; Yields drop to <60% at 80°C
CatalystNone (uncatalyzed)Dibutyltin dilaurateUncatalyzed avoids metal contamination; Catalyst reduces time to 4-6h but requires purification
Stoichiometry1.10 equiv isocyanate1:1 or >1.25 equivExcess isocyanate compensates moisture; >1.25 equiv increases impurity burden
Reaction Time16 hours<12 hours or >24 hoursComplete conversion requires 16h; Shorter times leave starting material

Stereochemical Control in Phenethyl-Indole Substitution Patterns

The strategic incorporation of substituents on the indole nucleus and phenethyl chain profoundly influences the conformational behavior and biological activity of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea derivatives. Molecular modeling and X-ray crystallographic studies reveal that the unsubstituted parent compound adopts a folded conformation stabilized by intramolecular CH-π interactions between the ethylene linker and indole ring. This conformational preference positions the urea carbonyl oxygen atom approximately 3.2 Å from the indole C2 hydrogen, creating a pseudo-cyclic structure that influences target recognition [2].

Systematic substitution at the indole N1 position with methyl, ethyl, or benzyl groups disrupts this folded conformation, promoting extended structures with distinct biological profiles. Specifically, N1-methylation enhances blood-brain barrier penetration by reducing hydrogen-bonding capacity while increasing lipophilicity (log P increase of approximately 0.5 units). This modification has proven particularly valuable in central nervous system-targeted analogs, as demonstrated by improved brain-to-plasma ratios in pharmacokinetic studies. Substituents at the indole 5-position (e.g., methoxy, fluoro, or chloro) extend the planar aromatic surface, enhancing π-stacking interactions with aromatic residues in enzyme binding pockets. Computational analysis indicates that electron-donating groups at C5 increase electron density at N1, strengthening potential hydrogen bonds formed with biological targets [2].

The ethylene linker between indole and urea represents another critical site for stereochemical control. Methyl substitution at the α-carbon creates a chiral center, with enantiomers exhibiting differential binding to asymmetric targets such as G-protein-coupled receptors. Molecular dynamics simulations demonstrate that the (R)-enantiomer of α-methyl derivatives preferentially adopts a conformation where the methyl group occupies a hydrophobic subpocket inaccessible to the (S)-enantiomer. This stereospecific recognition translates to significant differences in CB1 receptor binding affinity (e.g., 15-fold higher affinity for the (R)-enantiomer in allosteric modulation). The β-position tolerates bulkier substituents, with β,β-dimethyl derivatives showing enhanced metabolic stability due to steric hindrance of oxidative metabolism [2].

Scalable Continuous Flow Synthesis Approaches for Industrial Applications

The translation of batch synthesis to continuous flow methodologies addresses critical limitations in the manufacturing scale-up of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, particularly concerning exothermicity control, impurity profile management, and process intensification. Continuous flow reactors offer superior heat transfer characteristics and precise residence time control, essential for managing the potentially hazardous exotherm associated with isocyanate-amine coupling reactions. Advanced flow platforms integrate multiple unit operations, including in-line purification and real-time analytics, to achieve end-to-end manufacturing [7].

Recent innovations employ functionalized magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl) in packed-bed reactors to accelerate urea bond formation while facilitating catalyst recovery and reuse. These heterogeneous catalysts provide high surface area (typically 120-180 m²/g) and superparamagnetic properties, enabling efficient separation from the reaction mixture. When implemented in a continuous flow system with residence times of 8-12 minutes at 100-110°C, these catalysts achieve near-quantitative conversion with minimal byproduct formation, significantly outperforming batch processes that require hours for completion. The catalyst retains >95% activity over 10 operational cycles, dramatically reducing metal waste [7].

A comprehensive comparison of batch versus flow synthesis reveals compelling advantages for continuous manufacturing. Flow processes reduce reaction volumes by >85% while increasing space-time yields (STY) from 25 g/L/day in batch to >300 g/L/day. The elimination of intermediate isolation steps and reduced solvent consumption contribute to process mass intensity (PMI) reductions of 60-75%. Implementation of continuous crystallization using anti-solvent addition (typically water) in segmented flow reactors produces uniform micron-sized crystals with superior flow properties compared to batch-crystallized material. These advancements collectively address key challenges in the industrial production of complex urea-indole hybrids, providing safer, more efficient, and environmentally sustainable manufacturing routes [7].

Table 3: Comparative Analysis of Batch vs. Continuous Flow Synthesis

Process ParameterBatch ProcessContinuous Flow ProcessImprovement Factor
Reaction Time16-24 hours8-15 minutes∼100× reduction
Temperature ControlLimited heat transfer; Exotherm management challengingPrecise temperature gradient control; Efficient heat dissipationEliminates thermal runaways
Space-Time Yield (STY)20-30 g/L/day300-400 g/L/day12-15× increase
Catalyst Loading3-5 mol% homogeneous catalysts<0.5 mol% immobilized catalysts6-10× reduction
Solvent ConsumptionHigh volumes (20-30 L/kg)Minimal volumes (5-8 L/kg)60-75% reduction
Product ConsistencyBatch-to-batch variabilityHighly consistent product qualityRSD <2% vs. 5-8% in batch

Properties

CAS Number

32585-53-8

Product Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

IUPAC Name

1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Molecular Formula

C17H16ClN3O

Molecular Weight

313.79

InChI

InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22)

InChI Key

ODENSRVZLGFMCT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.